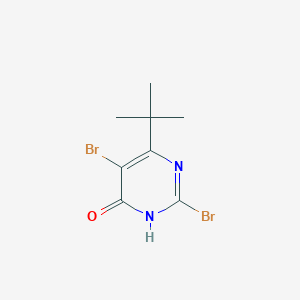
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine atoms at the 2 and 5 positions, a tert-butyl group at the 4 position, and a keto group at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one typically involves the bromination of a pyrimidine precursor. One common method is the bromination of 4-tert-butyl-1H-pyrimidin-6-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group can participate in oxidation-reduction reactions, potentially forming alcohols or other derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate.
Major Products
Substitution Reactions: Substituted pyrimidines with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Alcohols or other oxidized/reduced derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or modulating its function. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity. The keto group can participate in hydrogen bonding or other interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dibromo-4-tert-butyl-1H-pyrrole-1-carboxylate: Similar in structure but with a pyrrole ring instead of a pyrimidine ring.
2,6-di-tert-butyl-4-bromo-phenol: Contains a bromine atom and tert-butyl groups but with a phenol ring.
4-tert-butyl-2,6-dimethyl-pyranylium: Features a pyranylium ring with tert-butyl and methyl groups.
Uniqueness
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. The combination of bromine atoms, a tert-butyl group, and a keto group provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C8H10Br2N2O |
|---|---|
Poids moléculaire |
309.99 g/mol |
Nom IUPAC |
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10Br2N2O/c1-8(2,3)5-4(9)6(13)12-7(10)11-5/h1-3H3,(H,11,12,13) |
Clé InChI |
JFHDVGHIDNLHDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=O)NC(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
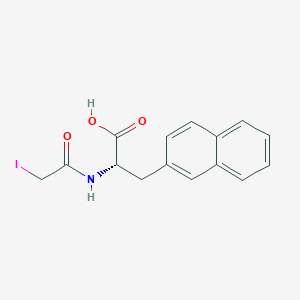
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

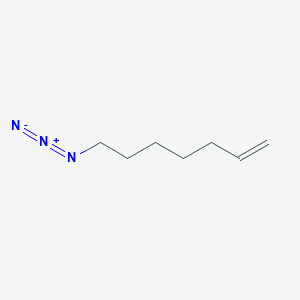
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
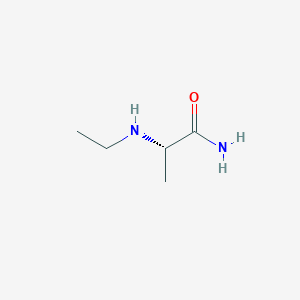
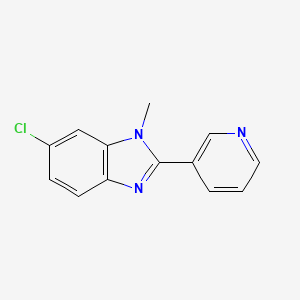
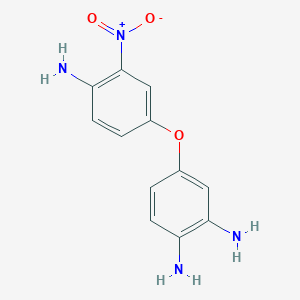
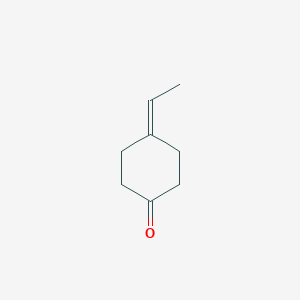
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
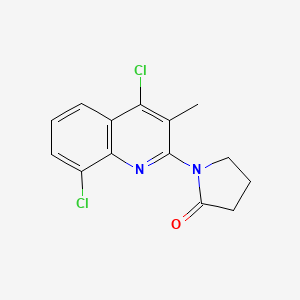
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
